3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-15(11(2)22-19-10)14-6-5-12(21-14)8-17-16(20)18-9-13-4-3-7-23-13/h3-7H,8-9H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAYLFINWLWEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The molecular structure of the compound includes several functional groups that contribute to its biological activity. The key features include:
- Oxazole ring : Known for its diverse biological activities.
- Furan ring : Often associated with anti-inflammatory and anticancer properties.
- Thiophene ring : Contributes to the compound's electron-donating ability.
| Property | Value |
|---|---|
| Molecular Weight | 381.4 g/mol |
| Molecular Formula | C16H18N2O3S |
| Log P | 2.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
The precise mechanism of action for This compound is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets such as enzymes and receptors involved in various biological pathways. The compound's unique structure allows it to modulate these pathways effectively.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown that it induces apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- U937 (monocytic leukemia)
A flow cytometry assay indicated that the compound acts in a dose-dependent manner, effectively reducing cell viability and promoting apoptotic markers such as caspase activation and p53 expression levels .
Antibacterial Activity
Another area of interest is the antibacterial efficacy of the compound. It has been tested against several Gram-positive and Gram-negative bacteria. Preliminary results indicate notable activity against strains such as:
- Staphylococcus aureus
This suggests potential applications in treating infections caused by antibiotic-resistant bacteria .
Case Studies
-
Study on Apoptosis Induction :
- A study conducted on MCF-7 cells revealed that treatment with the compound led to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic factors.
- The IC50 value was determined to be approximately 10 μM, indicating potent activity compared to standard chemotherapeutics .
- Antibacterial Testing :
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea exhibit significant antimicrobial properties.
Table 1: Antibacterial Activity Against Test Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Escherichia coli | 50 µg/mL | Bactericidal |
| Staphylococcus aureus | 100 µg/mL | Bacteriostatic |
| Bacillus subtilis | No inhibition observed | - |
The compound's effectiveness against Escherichia coli and Staphylococcus aureus suggests its potential as a new antimicrobial agent.
Antifungal Activity
Preliminary studies have also indicated antifungal properties. Compounds with similar structures have shown effectiveness against fungal strains like Candida albicans.
Table 2: Antifungal Activity Against Common Fungal Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Studies have demonstrated cytotoxic effects against various human cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10 µM |
| SK-MEL-2 (Skin Cancer) | 15 µM |
| SK-OV-3 (Ovarian Cancer) | 20 µM |
These findings highlight the compound's potential for development as an anticancer agent.
Case Studies
Several case studies have explored the biological activity of compounds similar to this one:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. Results indicated broad-spectrum activity for compounds containing thiophene and furan rings.
- Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of derivatives against human cancer cell lines, confirming their potential as anticancer agents.
Q & A
Q. How can researchers optimize the synthesis of 3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea?
- Methodological Answer : Synthesis typically involves multi-step reactions, including the coupling of substituted isoxazole-furan intermediates with thiophene-methylurea precursors. Key steps include:
- Use of inert solvents (e.g., dichloromethane or toluene) under reflux conditions.
- Addition of triethylamine to neutralize HCl byproducts during urea bond formation .
- Monitoring reaction progress via TLC or HPLC to ensure intermediate purity.
Example reaction conditions:
| Step | Reactants | Solvent | Catalyst | Temperature | Reference |
|---|---|---|---|---|---|
| Urea bond formation | 5-(3,5-Dimethylisoxazol-4-yl)furan-2-methylamine, Thiophene-2-methylisocyanate | DCM | Triethylamine | Reflux (~40°C) |
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and urea linkage. For example, thiophene protons appear as distinct multiplet signals (δ 6.8–7.4 ppm) .
- Infrared Spectroscopy (IR) : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and furan/thiophene ring vibrations .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₀N₄O₃S: 392.13) .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., thiol-thione tautomerism in related compounds) .
Q. How should researchers design initial biological activity screening protocols?
- Methodological Answer :
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) or cell lines (e.g., cancer, microbial).
- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values.
- Control compounds : Compare with structurally similar ureas or oxazole derivatives (e.g., phenylthiourea analogs) .
- Data interpretation : Apply ANOVA or t-tests to assess significance (p < 0.05) and calculate standard deviations .
Advanced Research Questions
Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?
- Methodological Answer :
- Long-term monitoring : Track degradation products in soil/water using LC-MS/MS over 6–12 months .
- Bioaccumulation assays : Measure partition coefficients (log P) and bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .
- Abiotic transformations : Expose the compound to UV light or varying pH (2–12) to simulate environmental conditions .
- Data analysis : Use GIS mapping to correlate contamination levels with ecosystem health metrics .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for this compound?
- Methodological Answer :
- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) by analyzing signal splitting at −40°C to 80°C .
- Isotopic labeling : Substitute ¹⁵N or ¹³C in urea groups to distinguish overlapping signals .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .
- Multi-technique validation : Cross-reference with IR, Raman, or X-ray data .
Q. What advanced methodologies assess the compound’s stability under diverse experimental conditions?
- Methodological Answer :
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
- Forced degradation : Expose to oxidative (H₂O₂), thermal (80°C), or photolytic (ICH Q1B guidelines) stress .
- Cryopreservation : Store at −80°C under argon to prevent hydrolysis/oxidation .
- Safety protocols : Use explosion-proof refrigerators and grounded equipment to mitigate electrostatic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
